molecular formula C10H8N2O3S B14903356 n-(4-Acetylthiazol-2-yl)furan-2-carboxamide

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B14903356
M. Wt: 236.25 g/mol
InChI Key: WIXLPFZXIMCLLY-UHFFFAOYSA-N
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Description

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring and a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-acetylthiazole with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine). The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Bulk manufacturing often requires stringent control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and furan derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan and thiazole rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the thiazole ring.

    Thiazole-2-carboxamide: Contains the thiazole ring but not the furan ring.

    n-(Thiazol-2-yl)furan-2-carboxamide: Similar structure but without the acetyl group.

Uniqueness

n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan and thiazole rings, which contribute to its distinct biological activities.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H8N2O3S/c1-6(13)7-5-16-10(11-7)12-9(14)8-3-2-4-15-8/h2-5H,1H3,(H,11,12,14)

InChI Key

WIXLPFZXIMCLLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

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